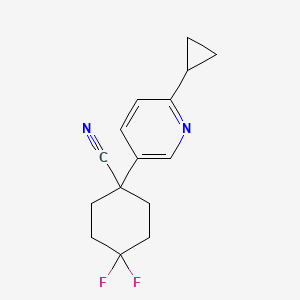![molecular formula C16H31NO2Si B8445846 (R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one](/img/structure/B8445846.png)
(R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring, a diethylaminomethyl group, and a tert-butyldimethylsiloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, DMF, TBDMS-Cl, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxy group provides stability and protection, while the diethylaminomethyl group can participate in nucleophilic or electrophilic reactions . These interactions can modulate various biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldiphenylsilyl compounds: These compounds also use silyl groups for protection but differ in their reactivity and stability.
tert-Butoxycarbonyl compounds: These compounds are used for protecting amino groups and have different applications in synthesis.
Uniqueness
®-2-Diethylaminomethyl-4-(tert-butyldimethylsiloxy)-2-cyclopentene-1-one is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it a versatile compound for various applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C16H31NO2Si |
|---|---|
Peso molecular |
297.51 g/mol |
Nombre IUPAC |
(4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3/t14-/m0/s1 |
Clave InChI |
UEPOKNWIWRACBZ-AWEZNQCLSA-N |
SMILES isomérico |
CCN(CC)CC1=C[C@@H](CC1=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8445813.png)





![1-[(2-mercaptoethyl)sulfonyl]-L-proline](/img/structure/B8445844.png)


